3-Piperazinylmethyl-5,5-dimethylhydantoin
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Overview
Description
Quinclorac, known by its IUPAC name 3,7-dichloroquinoline-8-carboxylic acid, is a selective herbicide belonging to the quinoline carboxylic acid chemical family. It is widely recognized for its effectiveness in controlling various weed species, particularly in rice and turfgrass management . Quinclorac disrupts the growth and development of targeted weeds, making it a valuable tool for maintaining weed-free landscapes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinclorac can be synthesized through several methods. One common synthetic route involves the chlorination of quinoline-8-carboxylic acid to produce 3,7-dichloroquinoline-8-carboxylic acid . The reaction typically requires the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods: Industrial production of quinclorac involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the chlorination of quinoline-8-carboxylic acid followed by purification steps to remove impurities . Improved production methods have reduced the levels of impurities, ensuring the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Quinclorac undergoes various chemical reactions, including nucleophilic substitution and oxidation . The chlorine atoms in the quinoline ring can be substituted by nucleophiles such as glutathione, leading to the formation of S-conjugates .
Common Reagents and Conditions: Common reagents used in reactions with quinclorac include glutathione for nucleophilic substitution and oxidizing agents for oxidation reactions . These reactions typically occur under mild conditions, ensuring the stability of the quinoline ring.
Major Products: The major products formed from these reactions include S-conjugates and oxidized derivatives of quinclorac . These products are often analyzed to understand the environmental fate and degradation pathways of quinclorac.
Scientific Research Applications
Quinclorac has a wide range of scientific research applications:
Mechanism of Action
Quinclorac acts as an auxin mimic, disrupting the normal growth processes of weeds . It is absorbed by the foliage and translocated throughout the plant, leading to symptoms such as leaf and stem curling, chlorosis, and necrosis . The compound stimulates the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, promoting ethylene biosynthesis and causing phytotoxicity in susceptible plants .
Comparison with Similar Compounds
Quinclorac belongs to a class of highly selective auxin herbicides, which includes compounds such as clopyralid, dicamba, and picloram . Compared to these herbicides, quinclorac is unique in its ability to control both dicot and monocot weeds, particularly in rice and turfgrass . Other similar compounds include quinmerac and α-naphthaleneacetic acid (α-NAA), which share structural similarities and modes of action with quinclorac .
References
Properties
IUPAC Name |
5,5-dimethyl-3-(piperazin-1-ylmethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2)8(15)14(9(16)12-10)7-13-5-3-11-4-6-13/h11H,3-7H2,1-2H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNMTXMGPGCHPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CN2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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